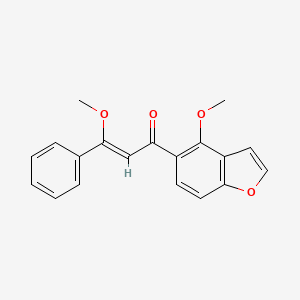![molecular formula C24H23N5 B2753837 1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2753837.png)
1-(4-Benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-421166: , also known as vanadium oxytrichloride, is a chemical compound with the formula VOCl₃. It is a yellow, volatile liquid that is used in various industrial and research applications. Vanadium oxytrichloride is known for its reactivity and is commonly used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium oxytrichloride can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs at elevated temperatures and produces vanadium oxytrichloride along with sulfur dioxide (SO₂) or phosphorus oxychloride (POCl₃) as by-products.
Industrial Production Methods: In industrial settings, vanadium oxytrichloride is produced by the chlorination of vanadium oxides at high temperatures. The process involves passing chlorine gas over vanadium pentoxide at temperatures around 300-400°C. The resulting vanadium oxytrichloride is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Vanadium oxytrichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form vanadium pentoxide.
Reduction: It can be reduced to lower oxidation states of vanadium.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as water, alcohols, or amines.
Major Products Formed:
Oxidation: Vanadium pentoxide (V₂O₅).
Reduction: Lower oxidation states of vanadium, such as vanadium(III) chloride (VCl₃).
Substitution: Various vanadium-containing compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Vanadium oxytrichloride is used as a reagent in organic synthesis, particularly in the preparation of vanadium-based catalysts. It is also used in the synthesis of various organovanadium compounds.
Biology: In biological research, vanadium oxytrichloride is studied for its potential role in enzyme inhibition and as a model compound for studying vanadium’s biological effects.
Medicine: Vanadium compounds, including vanadium oxytrichloride, are investigated for their potential therapeutic applications, such as antidiabetic and anticancer properties.
Industry: In industrial applications, vanadium oxytrichloride is used as a catalyst in the production of polymers and as a precursor for the synthesis of other vanadium compounds .
Mechanism of Action
Vanadium oxytrichloride exerts its effects through various mechanisms, depending on the context of its use. In catalytic applications, it acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, vanadium oxytrichloride can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Vanadium pentoxide (V₂O₅): A common vanadium compound used in oxidation reactions and as a catalyst.
Vanadium(III) chloride (VCl₃): A reduced form of vanadium used in various chemical reactions.
Vanadium oxychloride (VOCl₂): A related compound with similar reactivity but different oxidation state.
Uniqueness: Vanadium oxytrichloride is unique due to its specific oxidation state and reactivity. It serves as a versatile reagent and catalyst in both organic and inorganic chemistry. Its ability to undergo various types of chemical reactions, including oxidation, reduction, and substitution, makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5/c1-18-15-23(28-13-11-27(12-14-28)17-19-7-3-2-4-8-19)29-22-10-6-5-9-21(22)26-24(29)20(18)16-25/h2-10,15H,11-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFGMEAULLCDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
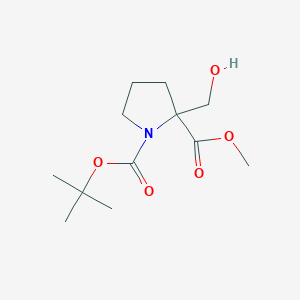
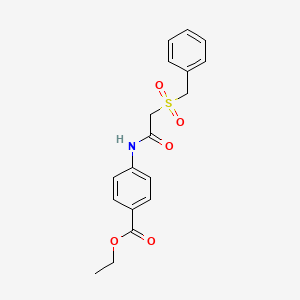
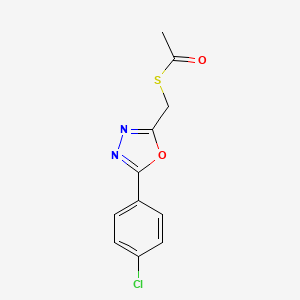
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2753759.png)
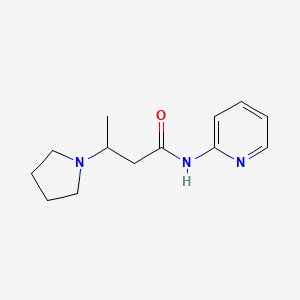
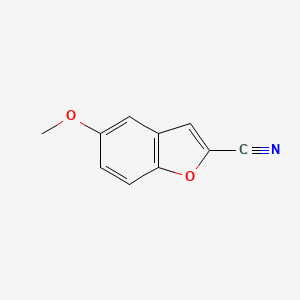
![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)

![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)
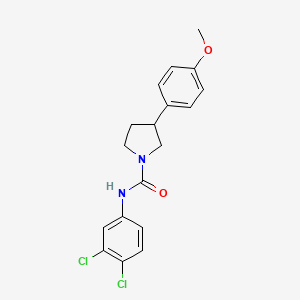
![3-{[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2753773.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2753774.png)
